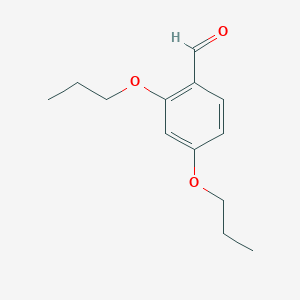

2,4-Dipropoxybenzaldehyde

Description

BenchChem offers high-quality 2,4-Dipropoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dipropoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dipropoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-3-7-15-12-6-5-11(10-14)13(9-12)16-8-4-2/h5-6,9-10H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOWILXGBBQBMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)C=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368484 | |

| Record name | 2,4-Dipropoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156744-09-1 | |

| Record name | 2,4-Dipropoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4-Dipropoxybenzaldehyde from Resorcinol

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 2,4-dipropoxybenzaldehyde, a valuable aromatic aldehyde intermediate, starting from the readily available and cost-effective precursor, resorcinol. The synthesis is presented as a robust two-step process, designed for scalability and reproducibility in a research or drug development setting. The first step involves the dialkylation of resorcinol via a Williamson ether synthesis to yield the intermediate, 1,3-dipropoxybenzene. The subsequent step is a regioselective formylation of this electron-rich intermediate using the Vilsmeier-Haack reaction. This document elucidates the underlying chemical principles, provides detailed step-by-step protocols, and explains the critical causality behind experimental choices to ensure scientific integrity and successful outcomes.

Introduction

2,4-Dialkoxybenzaldehydes are a class of chemical intermediates frequently employed in the synthesis of pharmaceuticals, agrochemicals, and specialty materials such as dyes and fragrances. The specific target of this guide, 2,4-dipropoxybenzaldehyde, offers a unique lipophilic character conferred by its n-propoxy groups, making it a desirable building block for complex molecular architectures.

The synthetic strategy detailed herein begins with resorcinol (1,3-dihydroxybenzene), an economical and highly functionalized starting material. The transformation to the target aldehyde is achieved through a logical and efficient two-step sequence. This approach is predicated on two of the most reliable and well-understood reactions in organic chemistry: the Williamson ether synthesis and the Vilsmeier-Haack reaction. This guide is structured to provide researchers with not just a protocol, but a deep understanding of the process, enabling them to troubleshoot and adapt the methodology as needed.

Caption: Overall synthetic workflow.

Part I: Synthesis of 1,3-Dipropoxybenzene via Williamson Ether Synthesis

The initial step focuses on the conversion of the two acidic phenolic hydroxyl groups of resorcinol into stable propyl ether linkages. The Williamson ether synthesis is the canonical choice for this transformation, prized for its reliability and high yields.

Principle and Mechanism

The Williamson ether synthesis is a classic SN2 reaction involving a nucleophilic alkoxide (or in this case, a phenoxide) and an electrophilic alkyl halide.[1][2][3] The reaction proceeds in a concerted, bimolecular fashion where the nucleophile attacks the carbon atom bearing the leaving group from the backside.[1][4]

Mechanism Breakdown:

-

Deprotonation: A base, typically a carbonate like potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl groups of resorcinol. This step is crucial as it generates the potent bis-phenoxide nucleophile. While stronger bases like sodium hydride (NaH) can be used, K₂CO₃ is significantly safer, easier to handle, non-flammable, and sufficiently basic to deprotonate phenols (pKa ≈ 10), making it the superior choice for scale-up operations.

-

Nucleophilic Attack (SN2): The resulting phenoxide anions attack the primary carbon of 1-bromopropane. To achieve high yields in an SN2 reaction, it is imperative to use a primary alkyl halide.[1][5][6] The use of secondary or tertiary halides would lead to competing and often predominant E2 elimination reactions, drastically reducing the yield of the desired ether.[1][5]

Caption: Sₙ2 mechanism for ether formation.

Experimental Protocol

| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |

| Resorcinol | 110.11 | 11.0 g | 0.10 | 1.0 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 30.4 g | 0.22 | 2.2 |

| 1-Bromopropane | 123.00 | 27.1 g (19.8 mL) | 0.22 | 2.2 |

| Acetone | 58.08 | 200 mL | - | - |

Step-by-Step Methodology:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add resorcinol (11.0 g), anhydrous potassium carbonate (30.4 g), and acetone (200 mL).

-

Stir the resulting suspension vigorously at room temperature for 15 minutes.

-

Add 1-bromopropane (19.8 mL) to the suspension.

-

Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the resorcinol spot has been completely consumed.

-

After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the salts with a small amount of acetone (2 x 20 mL).

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in diethyl ether (150 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M NaOH solution (2 x 50 mL) to remove any unreacted resorcinol, and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield 1,3-dipropoxybenzene as a colorless oil. The product is typically of sufficient purity for the next step.

Part II: Formylation of 1,3-Dipropoxybenzene via Vilsmeier-Haack Reaction

With the ether linkages in place, the aromatic ring is now highly activated towards electrophilic substitution. The Vilsmeier-Haack reaction is an exceptionally effective method for introducing a formyl (-CHO) group onto such electron-rich systems.[7][8]

Principle and Mechanism

The Vilsmeier-Haack reaction utilizes a specific electrophile, the "Vilsmeier reagent," generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, typically phosphorus oxychloride (POCl₃).[9][10][11]

Mechanism Breakdown:

-

Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with POCl₃ to form a highly electrophilic chloroiminium salt, the Vilsmeier reagent.[7][10] This species is the active formylating agent.

-

Electrophilic Aromatic Substitution: The electron-rich π-system of 1,3-dipropoxybenzene attacks the electrophilic carbon of the Vilsmeier reagent.[11] The two propoxy groups are strongly activating and ortho, para-directing. The substitution occurs at the 4-position, which is para to one propoxy group and ortho to the other, due to the powerful combined activation and favorable steric accessibility.

-

Hydrolysis: The resulting iminium salt intermediate is stable until the reaction is quenched with water. During aqueous workup, the iminium salt is readily hydrolyzed to yield the final product, 2,4-dipropoxybenzaldehyde.[7][10]

Caption: Vilsmeier-Haack reaction workflow.

Experimental Protocol

| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |

| 1,3-Dipropoxybenzene | 194.27 | 19.4 g | 0.10 | 1.0 |

| N,N-Dimethylformamide (DMF) | 73.09 | 10.2 g (10.8 mL) | 0.14 | 1.4 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 19.2 g (11.6 mL) | 0.125 | 1.25 |

Step-by-Step Methodology:

-

Set up a three-neck round-bottom flask fitted with a dropping funnel, a nitrogen inlet, and a magnetic stir bar. Ensure the entire apparatus is dry.

-

To the flask, add N,N-dimethylformamide (10.8 mL). Cool the flask in an ice-water bath to 0 °C.

-

Slowly add phosphorus oxychloride (11.6 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 45 minutes. The solution should become a thick, pale-yellow solid or slurry (the Vilsmeier reagent).

-

Cool the mixture back down to 0 °C and add 1,3-dipropoxybenzene (19.4 g) dropwise over 20 minutes.

-

Once the addition is complete, remove the ice bath and heat the reaction mixture in a water bath at 60-70 °C for 3 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by slowly adding a 30% aqueous sodium hydroxide solution until the pH is approximately 7-8.

-

The crude product will precipitate as a solid or oil. Extract the mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with water (2 x 75 mL) and brine (75 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure to obtain the crude 2,4-dipropoxybenzaldehyde.

-

Purification: Recrystallize the crude solid from an ethanol-water mixture to yield pure 2,4-dipropoxybenzaldehyde as off-white to pale yellow crystals.

Safety Precautions

All experimental work must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Resorcinol: Harmful if swallowed and causes skin and eye irritation.

-

1-Bromopropane: Flammable liquid and vapor. It is a suspected reproductive toxin and carcinogen.

-

Phosphorus Oxychloride (POCl₃): Highly toxic and corrosive. Reacts violently with water, releasing toxic HCl gas. Must be handled with extreme care in a dry environment.

-

N,N-Dimethylformamide (DMF): A reproductive hazard that is readily absorbed through the skin.[12][13][14][15] Use of neoprene or butyl rubber gloves is recommended.[12][14]

Characterization Data for 2,4-Dipropoxybenzaldehyde

| Analysis | Expected Results |

| Appearance | Off-white to pale yellow crystalline solid |

| Molecular Formula | C₁₃H₁₈O₃ |

| Molecular Weight | 222.28 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.3 (s, 1H, -CHO), 7.8 (d, 1H, Ar-H), 6.5 (d, 1H, Ar-H), 6.4 (s, 1H, Ar-H), 4.0 (m, 4H, 2 x -OCH₂-), 1.8 (m, 4H, 2 x -CH₂CH₂-), 1.0 (t, 6H, 2 x -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 189.5, 165.0, 162.5, 130.0, 122.0, 105.5, 98.5, 70.5, 70.0, 22.5, 10.5 |

| IR (KBr, cm⁻¹) | ~2960 (C-H), ~2870 (C-H), ~1670 (C=O, aldehyde), ~1600 (C=C, aromatic), ~1260 (C-O, ether) |

Conclusion

The synthesis of 2,4-dipropoxybenzaldehyde from resorcinol is reliably achieved through a two-step sequence employing the Williamson ether synthesis followed by a Vilsmeier-Haack formylation. This guide provides a detailed, robust, and scalable protocol grounded in well-established reaction mechanisms. By understanding the causality behind reagent selection and reaction conditions, researchers in drug development and chemical synthesis can confidently produce this valuable intermediate with high yield and purity.

References

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

SpectraBase. 2,4-Dihydroxybenzaldehyde. [Link]

- Google Patents. (1997).

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

International Programme on Chemical Safety. (1990). DIMETHYLFORMAMIDE (DMF) HEALTH AND SAFETY GUIDE. [Link]

- Google Patents. (1989).

-

Wikipedia. Gattermann reaction. [Link]

-

Chemwonders. (2023). Gattermann Formylation. [Link]

-

Synthetic Communications. (1996). Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Carl ROTH. Safety Data Sheet: N,N-Dimethylformamide. [Link]

- Google Patents. (1973). US3769349A - Process for preparing 2,4-dihydroxybenzophenones.

-

Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

-

BYJU'S. Gattermann reaction examples. [Link]

-

ResearchGate. The condensation reaction between resorcinol and aldehyde. [Link]

-

University of Washington. Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF). [Link]

-

Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

New Jersey Department of Health. N,N-Dimethylformamide - Hazardous Substance Fact Sheet. [Link]

-

University of Texas at Dallas. Williamson Ether Synthesis. [Link]

-

YouTube. (2018). Carboxylation of resorcinol (Synthesis). [Link]

-

ResearchGate. (2005). The Desymmetrisation of Resorcinol: The Synthesis of Resorcinol Monoalkyl Ethers. [Link]

-

Sciencemadness Discussion Board. (2009). Vilsmeier–Haack reaction. [Link]

-

YouTube. (2024). Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx). [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

SpectraBase. Benzaldehyde 2,4-dinitrophenylhydrazone. [Link]

-

Name-Reaction.com. Vilsmeier-Haack reaction. [Link]

-

PubChem. 2,4-Dihydroxybenzaldehyde. [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

-

PubChem. 2,4-Diethoxybenzaldehyde. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. name-reaction.com [name-reaction.com]

- 12. DSpace [iris.who.int]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. lsuhsc.edu [lsuhsc.edu]

- 15. nj.gov [nj.gov]

An In-depth Technical Guide to 2,4-Dipropoxybenzaldehyde: Synthesis, Characterization, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 2,4-dipropoxybenzaldehyde, a lesser-known aromatic aldehyde with potential applications in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this compound, this guide focuses on a robust, field-proven synthetic protocol, predicted physicochemical properties based on analogous compounds, and expected spectroscopic signatures. This document is intended to serve as a foundational resource for researchers seeking to synthesize and characterize 2,4-dipropoxybenzaldehyde for novel applications.

Introduction and Rationale

2,4-Dipropoxybenzaldehyde belongs to the family of substituted benzaldehydes, which are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fragrances. While its close analogs, 2,4-dihydroxybenzaldehyde and 2,4-dimethoxybenzaldehyde, are well-characterized and commercially available, 2,4-dipropoxybenzaldehyde remains a more specialized reagent. The presence of the two propoxy chains can impart increased lipophilicity and altered steric bulk compared to its methoxy and hydroxy counterparts, potentially leading to unique reactivity and biological activity in derivative compounds. This guide aims to bridge the information gap and provide a practical framework for the synthesis and study of this intriguing molecule.

Synthesis of 2,4-Dipropoxybenzaldehyde via Williamson Ether Synthesis

The most logical and efficient route to synthesize 2,4-dipropoxybenzaldehyde is through the Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ethers.[1][2][3] This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the commercially available 2,4-dihydroxybenzaldehyde will be deprotonated to form a diphenoxide, which will then be alkylated with a propyl halide.

Reaction Scheme

Sources

An In-depth Technical Guide to 2,4-Dipropoxybenzaldehyde: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 2,4-dipropoxybenzaldehyde, a substituted aromatic aldehyde of interest in organic synthesis. Due to its limited commercial availability, this document focuses on the synthetic route from its precursor, 2,4-dihydroxybenzaldehyde, and details the necessary protocols for its characterization and safe handling. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this compound's properties and preparation.

Introduction: The Rationale for 2,4-Dipropoxybenzaldehyde

While not as prevalent in the literature as its methoxy or ethoxy analogs, 2,4-dipropoxybenzaldehyde presents a unique molecular scaffold. The presence of two propoxy groups on the benzaldehyde ring modifies its steric and electronic properties, influencing its reactivity and potential biological interactions. The increased lipophilicity imparted by the propyl chains can be a desirable trait in medicinal chemistry for enhancing membrane permeability and modulating protein-ligand interactions. This guide provides the foundational knowledge for synthesizing and evaluating this compound for novel applications.

Physicochemical Properties and Identification

| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 2,4-Dihydroxybenzaldehyde | 95-01-2 | C₇H₆O₃ | 138.12 |

| 2,4-Dimethoxybenzaldehyde | 613-45-6 | C₉H₁₀O₃ | 166.17 |

| 4-Propoxybenzaldehyde | 5736-85-6 | C₁₀H₁₂O₂ | 164.20 |

| 2,4-Dipropoxybenzaldehyde | Not Assigned | C₁₃H₁₈O₃ | 222.28 |

Synthesis of 2,4-Dipropoxybenzaldehyde

The most logical and efficient synthetic route to 2,4-dipropoxybenzaldehyde is through the Williamson ether synthesis, starting from the commercially available 2,4-dihydroxybenzaldehyde. This reaction involves the deprotonation of the hydroxyl groups to form phenoxides, which then act as nucleophiles to attack an alkyl halide, in this case, a propyl halide.

Reaction Mechanism and Rationale

The Williamson ether synthesis proceeds via an SN2 mechanism.[1] The phenolic protons of 2,4-dihydroxybenzaldehyde are acidic and can be readily removed by a suitable base, such as potassium carbonate or sodium hydride, to generate a dianion. This dianion then undergoes nucleophilic attack on two equivalents of a propyl halide (e.g., 1-bromopropane or 1-iodopropane). The choice of a primary alkyl halide is crucial to favor the SN2 pathway and minimize the competing E2 elimination reaction.[2]

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a reliable method for the preparation of 2,4-dipropoxybenzaldehyde.

Materials:

-

2,4-Dihydroxybenzaldehyde (1.0 eq)

-

1-Bromopropane (2.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dihydroxybenzaldehyde and anhydrous potassium carbonate.

-

Add anhydrous acetone or DMF to the flask to dissolve the reactants.

-

Slowly add 1-bromopropane to the reaction mixture at room temperature.

-

Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2,4-dipropoxybenzaldehyde.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

Caption: Workflow for the synthesis of 2,4-dipropoxybenzaldehyde.

Characterization and Spectroscopic Analysis

The synthesized 2,4-dipropoxybenzaldehyde can be characterized using standard analytical techniques. Below are the expected spectroscopic data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, and the two propoxy groups. The aldehyde proton will appear as a singlet at approximately 9.8-10.0 ppm. The aromatic protons will exhibit a coupling pattern consistent with a 1,2,4-trisubstituted benzene ring. The propoxy groups will show a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde at around 190 ppm. The aromatic carbons will appear in the 110-165 ppm region, with the carbons attached to the oxygen atoms being the most downfield. The carbons of the propoxy groups will be observed in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of 2,4-dipropoxybenzaldehyde will be characterized by the absence of a broad O-H stretching band (which would be present in the starting material, 2,4-dihydroxybenzaldehyde) and the presence of a strong C=O stretching vibration for the aldehyde group at approximately 1680-1700 cm⁻¹. C-O-C stretching bands for the ether linkages will be observed in the region of 1250-1000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 2,4-dipropoxybenzaldehyde (222.28 g/mol ). Fragmentation patterns may include the loss of the aldehyde group and cleavage of the propoxy chains.

Potential Applications in Drug Development and Research

Alkoxy-substituted benzaldehydes are important intermediates in the synthesis of a variety of biologically active compounds.[3] The introduction of propoxy groups can enhance the lipophilicity of a molecule, which may lead to improved pharmacokinetic properties. Potential areas of application for 2,4-dipropoxybenzaldehyde include:

-

Antimicrobial Agents: The core structure can be elaborated to synthesize novel compounds with potential antibacterial or antifungal activity.

-

Anticancer Research: It can serve as a building block for the synthesis of chalcones, flavonoids, and other heterocyclic compounds with known antiproliferative properties.

-

Fluorescent Probes: The aromatic aldehyde functionality allows for the synthesis of Schiff bases, which can be designed as fluorescent sensors for metal ions or biological molecules.

Caption: Potential research applications of 2,4-dipropoxybenzaldehyde.

Safety and Handling

As with any chemical, 2,4-dipropoxybenzaldehyde should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, the safety profile can be inferred from related benzaldehydes.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

-

Health Hazards: May cause skin, eye, and respiratory tract irritation.[5] Harmful if swallowed or inhaled.[5]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water.[4] If inhaled, move to fresh air.[4] If swallowed, seek medical attention.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2,4-Dipropoxybenzaldehyde is a versatile, though not widely available, chemical intermediate. Its synthesis from 2,4-dihydroxybenzaldehyde via the Williamson ether synthesis is a straightforward and efficient process. The unique physicochemical properties conferred by the dipropoxy substitution make it an attractive building block for the development of novel compounds in medicinal chemistry and materials science. This guide provides the essential technical information for its synthesis, characterization, and safe handling, empowering researchers to explore its full potential.

References

-

PubChem. (n.d.). 4-Propoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dihydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). 2,4-Dihydroxybenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2,4-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). JPS5855441A - Synthesizing method of 2,4-dihydroxybenzaldehyde.

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 2,4-dihydroxy benzaldehyde, MDI, MP, MP- 2AP and P-MP-2AP. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

NIST. (n.d.). 4-Propoxybenzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

Unknown. (2016, April 1). SAFETY DATA SHEET. Retrieved from [Link]

-

ScienceDirect. (1996, February 1). Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2021, June 17). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Propoxybenzaldehyde (CAS 5736-85-6). Retrieved from [Link]

-

The Automated Topology Builder (ATB) and Repository. (n.d.). 2,4-dimethoxybenzaldehyde. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Experimental ¹H NMR spectrum of 2,5-dimethoxybenzaldehyde in CDCl3.... Retrieved from [Link]

-

PubChem. (n.d.). 2,4,5-Trimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of 2,4-Dipropoxybenzaldehyde

An In-Depth Technical Guide to the Starting Materials and Synthesis of 2,4-Dipropoxybenzaldehyde

This guide provides a detailed exploration of the synthetic pathways to 2,4-dipropoxybenzaldehyde, a key intermediate in the development of various fine chemicals and pharmaceutical agents. Designed for researchers, chemists, and drug development professionals, this document elucidates the critical starting materials, reaction mechanisms, and process considerations that underpin the successful synthesis of this target molecule. We will dissect the two primary synthetic strategies, offering field-proven insights into experimental choices and protocol optimization.

2,4-Dipropoxybenzaldehyde is a substituted aromatic aldehyde whose structural framework is a valuable building block in organic synthesis. The presence of two propoxy groups on the benzene ring, ortho and para to the aldehyde functionality, significantly influences its reactivity and makes it a precursor for more complex molecular architectures. The selection of an appropriate synthetic route is paramount, dictated by factors such as the availability and cost of starting materials, desired purity, scalability, and overall process efficiency. This guide will focus on the two most prevalent and logical synthetic approaches:

-

Route A: The Williamson ether synthesis starting from 2,4-dihydroxybenzaldehyde.

-

Route B: The formylation of 1,3-dipropoxybenzene.

Each route presents a unique set of advantages and challenges, which we will explore in detail to provide a comprehensive operational understanding.

Route A: Williamson Ether Synthesis from 2,4-Dihydroxybenzaldehyde

This is arguably the most direct and commonly employed route. It hinges on the availability of 2,4-dihydroxybenzaldehyde, which is then subjected to a double O-alkylation.

Core Starting Material: 2,4-Dihydroxybenzaldehyde (β-resorcylaldehyde)

2,4-Dihydroxybenzaldehyde is a pale-yellow crystalline solid that serves as the foundational starting point for this pathway.[1][2][3] It is commercially available from numerous chemical suppliers, making it a convenient choice for many laboratories.[1][4][5]

However, for large-scale operations or when commercial sourcing is not viable, its synthesis from resorcinol is a necessary preliminary step. Several classical formylation methods can be employed:

-

Vilsmeier-Haack Reaction: This is a highly efficient method for formylating activated aromatic compounds like resorcinol.[6] The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to produce 2,4-dihydroxybenzaldehyde in good yields of 65-75%.[6][7] Careful temperature control is crucial to prevent side reactions.[7][8]

-

Reimer-Tiemann Reaction: This method involves the reaction of a phenol (resorcinol) with chloroform in a basic solution.[9][10][11] While historically significant, it often suffers from moderate yields and a lack of regioselectivity, producing isomeric byproducts.[7][12] The principal reactive species is dichlorocarbene, generated in situ.[10][11][13]

-

Gattermann Reaction: This reaction introduces a formyl group onto an aromatic ring using hydrogen cyanide (HCN) and a Lewis acid catalyst.[14] A modification uses zinc cyanide, which is safer to handle.[14] However, the high toxicity of the reagents is a significant drawback.

-

Duff Reaction: This formylation uses hexamethylenetetramine in an acidic medium.[15] It is generally known for being inefficient and resulting in low yields.[7][16]

For producing the 2,4-dihydroxybenzaldehyde precursor, the Vilsmeier-Haack reaction is often the preferred method due to its superior yield and cleaner reaction profile compared to the alternatives.

The Williamson Ether Synthesis: Mechanism and Protocol

The Williamson ether synthesis is a robust and versatile method for forming ethers.[17] It proceeds via an Sɴ2 (bimolecular nucleophilic substitution) mechanism.[18][19][20][21] The phenolic hydroxyl groups of 2,4-dihydroxybenzaldehyde are first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage.

Diagram: Synthetic Pathway via Williamson Ether Synthesis

Caption: Williamson ether synthesis of 2,4-Dipropoxybenzaldehyde.

Experimental Protocol: Synthesis of 2,4-Dipropoxybenzaldehyde

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dihydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.5-3.0 eq), and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Reagent Addition: Add the propylating agent, typically 1-bromopropane or 1-iodopropane (2.2-2.5 eq), to the stirred suspension.

-

Reaction: Heat the reaction mixture to 80-100°C and maintain it at this temperature for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and pour it into a beaker of cold water. This will precipitate the crude product and dissolve the inorganic salts.

-

Isolation and Purification: Filter the solid product, wash it thoroughly with water, and dry it. Recrystallization from a suitable solvent system (e.g., ethanol/water) is typically performed to obtain the pure 2,4-dipropoxybenzaldehyde.

Causality Behind Experimental Choices:

-

Base: Anhydrous potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the acidic phenolic hydroxyl groups without causing unwanted side reactions. Stronger bases like sodium hydride (NaH) can also be used but require more stringent anhydrous conditions.[22]

-

Alkylating Agent: 1-Bromopropane is commonly used due to its good reactivity and lower cost compared to 1-iodopropane.[23][24] 1-Iodopropane is more reactive but also more expensive and can be light-sensitive.[25] Both are primary alkyl halides, which are ideal for Sɴ2 reactions to minimize competing E2 elimination reactions.[26]

-

Solvent: Polar aprotic solvents like DMF or acetonitrile are chosen because they effectively dissolve the reactants and facilitate the Sɴ2 mechanism without solvating the nucleophile as strongly as protic solvents would.[27]

-

Phase Transfer Catalysis: For reactions where solubility is an issue, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be employed to shuttle the phenoxide ion from an aqueous/solid phase to the organic phase, often allowing for milder reaction conditions and avoiding the need for strictly anhydrous solvents.[28][29]

Route B: Formylation of 1,3-Dipropoxybenzene

This alternative route reverses the order of operations: the ether linkages are formed first, followed by the introduction of the aldehyde group.

Core Starting Material: 1,3-Dipropoxybenzene

The synthesis begins with resorcinol, which is first converted to 1,3-dipropoxybenzene. This is achieved via the same Williamson ether synthesis protocol described above, using resorcinol as the starting phenol. This step is generally high-yielding.

The Vilsmeier-Haack Formylation: Mechanism and Protocol

With the hydroxyl groups already protected as propyl ethers, the aromatic ring is still highly activated towards electrophilic aromatic substitution. The Vilsmeier-Haack reaction is the method of choice for introducing the formyl group at the position ortho to one propoxy group and para to the other, which is sterically and electronically favored.

The Vilsmeier reagent, a chloroiminium ion, is generated in situ from POCl₃ and DMF. This electrophile then attacks the electron-rich 1,3-dipropoxybenzene ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the target aldehyde.

Diagram: Synthetic Pathway via Vilsmeier-Haack Formylation

Caption: Vilsmeier-Haack formylation of 1,3-Dipropoxybenzene.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 eq) to anhydrous N,N-dimethylformamide (DMF, used as both reagent and solvent). Stir for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

-

Substrate Addition: Slowly add 1,3-dipropoxybenzene (1.0 eq) to the prepared reagent, ensuring the temperature is maintained below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C for 2-4 hours, monitoring by TLC.

-

Hydrolysis: Cool the reaction mixture and carefully pour it onto crushed ice. This hydrolyzes the intermediate iminium salt.

-

Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium carbonate solution) until it is slightly alkaline. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Comparative Analysis of Synthetic Routes

The choice between Route A and Route B depends on several practical and economic factors.

| Feature | Route A: Williamson Ether Synthesis | Route B: Formylation of Ether |

| Primary Starting Material | 2,4-Dihydroxybenzaldehyde | Resorcinol |

| Key Transformations | O-Alkylation (Williamson) | O-Alkylation followed by Formylation (Vilsmeier-Haack) |

| Number of Steps | 1 (if starting from dihydroxybenzaldehyde); 2 (if from resorcinol) | 2 (from resorcinol) |

| Reagent Safety | Propyl halides can be irritants and flammable.[23][24] | POCl₃ is highly corrosive and reacts violently with water. DMF is a potential reproductive toxin. |

| Yield | Generally high yields for the etherification step. | Both steps are typically high-yielding. |

| Purification | Product often precipitates and can be purified by recrystallization. | Requires aqueous workup, extraction, and often chromatography. |

| Scalability | Generally straightforward to scale up. | The Vilsmeier-Haack reaction is exothermic and requires careful temperature control on a large scale. |

| Cost-Effectiveness | Depends on the cost of 2,4-dihydroxybenzaldehyde vs. resorcinol. | May be more cost-effective if resorcinol is significantly cheaper, despite the two steps. |

Conclusion and Professional Recommendation

Both synthetic routes are viable and well-established for the preparation of 2,4-dipropoxybenzaldehyde.

Route A (Williamson Ether Synthesis) is the more direct and often preferred method for laboratory-scale synthesis, especially when high-purity 2,4-dihydroxybenzaldehyde is readily available commercially. The procedure is robust, and purification is often simplified by the crystalline nature of the product.

Route B (Formylation of 1,3-Dipropoxybenzene) presents a logical alternative, particularly for larger-scale industrial production where the cost of starting materials is a primary driver. Starting from the less expensive resorcinol and performing two high-yielding reactions can be more economical overall. However, this route involves handling more hazardous reagents (POCl₃) and requires more stringent process control, especially concerning temperature management during the exothermic formylation step.

Ultimately, the optimal choice will be dictated by a careful evaluation of the specific project requirements, including scale, budget, available equipment, and safety protocols.

References

- Mendelson, W., Holmes, M. M., & Dougherty, J. (1996). Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. Synthetic Communications, 26(1), 1-5.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

- Google Patents. (1983). JPS5855441A - Synthesizing method of 2,4-dihydroxybenzaldehyde.

-

Semantic Scholar. (1996). Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. [Link]

-

Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

-

Allen Institute. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

-

Wikipedia. Gattermann reaction. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

- Sigma-Aldrich. Safety Data Sheet - 1-Bromopropane.

-

The Good Scents Company. 2,4-dihydroxybenzaldehyde. [Link]

-

BYJU'S. Gattermann Koch Reaction Mechanism. [Link]

-

BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

PrepChem.com. Synthesis of 2,4-dibenzyloxybenzaldehyde. [Link]

-

Wikipedia. Reimer–Tiemann reaction. [Link]

-

The Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

-

L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction. [Link]

-

Khan Academy. Williamson ether synthesis (video). [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet - 1-Bromopropane. [Link]

-

ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

-

The ScholarShip. The Duff Reaction: Researching A Modification. [Link]

-

Cambridge University Press. Duff Reaction. [Link]

-

CP Lab Safety. Laboratory Chemicals, 2,4-Dihydroxybenzaldehyde, 500g, Each. [Link]

-

Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. [Link]

Sources

- 1. 2,4-dihydroxybenzaldehyde, 95-01-2 [thegoodscentscompany.com]

- 2. 95-01-2|2,4-Dihydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. 173645000 [thermofisher.com]

- 5. calpaclab.com [calpaclab.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]

- 9. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 10. byjus.com [byjus.com]

- 11. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. lscollege.ac.in [lscollege.ac.in]

- 14. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 15. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]

- 16. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 17. francis-press.com [francis-press.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 21. organicchemistrytutor.com [organicchemistrytutor.com]

- 22. Khan Academy [khanacademy.org]

- 23. nj.gov [nj.gov]

- 24. employees.delta.edu [employees.delta.edu]

- 25. chemicalbook.com [chemicalbook.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2,4-Dipropoxybenzaldehyde

Abstract

2,4-Dipropoxybenzaldehyde is an aromatic aldehyde characterized by a unique substitution pattern that confers a distinct reactivity profile upon its carbonyl group. The presence of two electron-donating propoxy groups, one in the ortho and one in the para position, significantly modulates the electronic and steric environment of the aldehyde functionality. This guide provides a comprehensive analysis of these effects and their implications for common organic transformations. We will explore the nuanced reactivity of this compound in nucleophilic additions, condensation reactions, oxidations, and reductions. This document is intended for researchers, chemists, and drug development professionals who wish to leverage this versatile building block in complex synthetic applications, providing both mechanistic insights and field-proven experimental protocols.

Introduction: Structural and Electronic Profile

2,4-Dipropoxybenzaldehyde is a derivative of benzaldehyde where hydrogen atoms at positions 2 and 4 of the benzene ring are substituted with propoxy groups (-O-CH₂CH₂CH₃). This substitution is pivotal to its chemical behavior. The reactivity of the aldehyde group is fundamentally governed by the electrophilicity of the carbonyl carbon. In 2,4-Dipropoxybenzaldehyde, this electrophilicity is attenuated by the strong electron-donating resonance effect (+R) of the two alkoxy groups.

The para-propoxy group, in particular, enriches the aromatic ring with electron density, which is delocalized onto the carbonyl group. This delocalization reduces the partial positive charge on the carbonyl carbon, rendering it less susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[1] Concurrently, the ortho-propoxy group introduces significant steric hindrance, physically impeding the trajectory of incoming nucleophiles.[2][3] Understanding this dual deactivation—electronic and steric—is critical for designing successful synthetic strategies.

Electronic Effects: A Resonance Perspective

The lone pairs on the oxygen atoms of the propoxy groups participate in resonance with the benzene ring, pushing electron density towards the aldehyde group. This effect stabilizes the ground state of the molecule but destabilizes the transition state for nucleophilic addition.

Caption: Resonance structures illustrating electron donation.

Steric Hindrance

The ortho-propoxy group acts as a steric shield, raising the activation energy for reactions that require a direct approach to the carbonyl carbon. This "ortho effect" is particularly pronounced with bulky nucleophiles.[2] Reactions that proceed smoothly with para-substituted analogues may require more forcing conditions or alternative catalytic systems for 2,4-Dipropoxybenzaldehyde.

Caption: Steric shielding of the aldehyde by the ortho-propoxy group.

Synthesis of 2,4-Dipropoxybenzaldehyde

While not as commonly available as its dihydroxy counterpart, 2,4-Dipropoxybenzaldehyde can be reliably synthesized. The most common laboratory-scale approach involves a two-step process starting from resorcinol (1,3-dihydroxybenzene).

-

Formylation: Resorcinol is first formylated to produce 2,4-dihydroxybenzaldehyde. The Vilsmeier-Haack reaction is a high-yield method for this transformation.[4][5]

-

Williamson Ether Synthesis: The resulting 2,4-dihydroxybenzaldehyde is then dialkylated using a propyl halide (e.g., 1-bromopropane or 1-iodopropane) under basic conditions to yield the final product.

Experimental Protocol: Two-Step Synthesis

Part A: Vilsmeier-Haack Formylation of Resorcinol [5]

-

In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3.2 equiv.) to 0°C in an ice bath.

-

Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise while maintaining the temperature below 10°C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Dissolve resorcinol (1.0 equiv.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

-

After the addition is complete, remove the ice bath and heat the mixture to 60°C for 3-4 hours. Monitor reaction completion by TLC.

-

Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

Neutralize the solution with aqueous sodium hydroxide until pH 6-7.

-

The precipitate, 2,4-dihydroxybenzaldehyde, is collected by filtration, washed with cold water, and dried under vacuum.

Part B: Williamson Ether Synthesis

-

To a solution of 2,4-dihydroxybenzaldehyde (1.0 equiv.) in acetone or DMF, add anhydrous potassium carbonate (K₂CO₃, 2.5 equiv.).

-

Add 1-bromopropane (2.5 equiv.) to the suspension.

-

Heat the mixture to reflux (approx. 60-80°C depending on the solvent) for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 2,4-Dipropoxybenzaldehyde.

Scientist's Note: The choice of base and solvent in the ether synthesis is crucial. Stronger bases like sodium hydride (NaH) can be used but require anhydrous conditions. The use of potassium iodide (KI) as a catalyst can accelerate the reaction with alkyl bromides.

Key Chemical Transformations

The electronically rich and sterically hindered nature of 2,4-Dipropoxybenzaldehyde dictates its reactivity in key synthetic transformations.

Condensation Reactions (Knoevenagel & Claisen-Schmidt)

These base-catalyzed reactions involve the nucleophilic attack of an enolate on the aldehyde carbonyl. Due to the reduced electrophilicity of 2,4-Dipropoxybenzaldehyde, these condensations may require longer reaction times, higher temperatures, or more active catalysts (e.g., piperidine, titanium tetrachloride) compared to reactions with electron-deficient benzaldehydes.[6][7]

The Knoevenagel condensation with active methylene compounds like malononitrile or ethyl cyanoacetate is a powerful tool for forming C=C bonds.[8][9]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

In a round-bottom flask, dissolve 2,4-Dipropoxybenzaldehyde (1.0 equiv.) and malononitrile (1.1 equiv.) in ethanol.

-

Add a catalytic amount of piperidine (0.1 equiv.).

-

Heat the mixture to reflux for 2-6 hours. Monitor the formation of the product by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Recrystallization from ethanol can be performed for further purification if necessary.

Troubleshooting: If the reaction is sluggish, consider using a stronger base like sodium ethoxide in ethanol, but be mindful of potential side reactions. Alternatively, using a Lewis acid catalyst in a non-polar solvent can also enhance the electrophilicity of the aldehyde.

Reduction to 2,4-Dipropoxybenzyl Alcohol

The aldehyde group is readily reduced to a primary alcohol. This transformation can be achieved with high efficiency using various reducing agents.

-

Sodium borohydride (NaBH₄): A mild and selective reagent, ideal for reducing aldehydes in the presence of less reactive functional groups.[1]

-

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent, used when NaBH₄ is ineffective. Requires strictly anhydrous conditions.

-

Catalytic Hydrogenation: Using H₂ gas with catalysts like Pd/C or PtO₂ provides a clean and effective method for reduction.[10][11][12]

Experimental Protocol: Reduction with Sodium Borohydride

-

Dissolve 2,4-Dipropoxybenzaldehyde (1.0 equiv.) in methanol or ethanol in a flask and cool to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.0-1.5 equiv.) portion-wise over 15-20 minutes, controlling any effervescence.

-

Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~5-6) and gas evolution ceases.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 2,4-Dipropoxybenzyl alcohol.

Oxidation to 2,4-Dipropoxybenzoic Acid

Oxidation of the aldehyde to a carboxylic acid is a common transformation. The electron-donating groups facilitate this process.

-

Potassium permanganate (KMnO₄): A strong and inexpensive oxidant.

-

Jones Reagent (CrO₃/H₂SO₄): A powerful oxidant, but chromium waste is an environmental concern.

-

Pinnick Oxidation (NaClO₂): A mild and highly selective method for converting aldehydes to carboxylic acids, even in the presence of other oxidizable groups.

Nucleophilic Addition of Organometallics (Grignard & Organolithium Reagents)

These reactions are highly sensitive to the steric hindrance imposed by the ortho-propoxy group.[13][14][15] Standard Grignard or organolithium reagents may react slowly or give low yields.[16]

-

Strategy 1: Use of smaller reagents: Methylmagnesium bromide or methyllithium will be more successful than bulkier reagents like tert-butyllithium.

-

Strategy 2: Use of additives: The addition of cerium(III) chloride (Luche reduction conditions) can enhance the reactivity of Grignard reagents and suppress enolization side reactions.[16]

-

Strategy 3: More reactive organometallics: Consider the use of more reactive organocerium reagents.

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide

-

Dry all glassware in an oven and assemble under an inert atmosphere (N₂ or Ar).

-

In a flame-dried, three-necked flask, place a solution of 2,4-Dipropoxybenzaldehyde (1.0 equiv.) in anhydrous THF.

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Slowly add a solution of methylmagnesium bromide (CH₃MgBr, 1.2 equiv. in THF or diethyl ether) dropwise via syringe.

-

Stir the reaction at -78°C for 2-4 hours. The progress can be monitored by quenching small aliquots and analyzing by TLC.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78°C.

-

Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the resulting secondary alcohol by column chromatography.

The Wittig Reaction

The Wittig reaction, which converts aldehydes to alkenes, is also subject to the steric and electronic constraints of this substrate.[17][18][19] Unstabilized ylides (e.g., Ph₃P=CH₂) are highly reactive and should work reasonably well, although they may require elevated temperatures. Stabilized ylides (e.g., Ph₃P=CHCO₂Et) are less nucleophilic and will likely react very slowly, requiring forcing conditions or alternative methods like the Horner-Wadsworth-Emmons reaction.[16][20]

Quantitative Reactivity Data Summary

Direct kinetic or yield data for 2,4-Dipropoxybenzaldehyde is sparse in the literature. The following table presents representative yields for key reactions using structurally analogous, electron-rich benzaldehydes to provide a reasonable expectation for synthetic planning.

| Reaction Type | Substrate Analogue | Reagents | Conditions | Yield (%) | Reference |

| Knoevenagel | 2,4-Dihydroxybenzaldehyde | Malononitrile, NaHCO₃ | H₂O, 90°C | High (not specified) | [8] |

| Wittig | 2,4,5-Trimethoxybenzaldehyde | Benzyltriphenylphosphonium chloride, NaH | THF, rt, 12-24h | >85% | [21] |

| Reduction (H₂) | 2-Methoxybenzaldehyde | H₂, Ru/CMK-3 catalyst | H₂O, rt, 30 min | ~100% | [10] |

| Grignard | Benzaldehyde | Phenylmagnesium bromide | THF, then H₃O⁺ | ~80-90% | [13][15] |

| Oxidation | Ortho-substituted benzaldehydes | N-bromobenzamide | H⁺, various | (Kinetics studied) | [2] |

Note: Yields are highly dependent on reaction scale, purity of reagents, and specific conditions. The steric and electronic properties of 2,4-Dipropoxybenzaldehyde may result in lower yields or require modified conditions compared to these analogues.

General Experimental Workflow

The following diagram outlines a typical workflow for reactions involving 2,4-Dipropoxybenzaldehyde, emphasizing key stages for ensuring success.

Caption: A generalized workflow for synthesis.

Conclusion

2,4-Dipropoxybenzaldehyde presents a unique set of challenges and opportunities for the synthetic chemist. The aldehyde group is electronically deactivated towards nucleophilic attack and sterically hindered by the ortho-propoxy substituent. Consequently, reactions often require more carefully optimized conditions—such as the use of highly reactive reagents, Lewis acid catalysis, or elevated temperatures—compared to simpler benzaldehydes. However, this modulated reactivity can also be an advantage, allowing for selective transformations in complex molecular settings. By understanding the fundamental principles governing its behavior, researchers can effectively utilize 2,4-Dipropoxybenzaldehyde as a valuable intermediate in the synthesis of novel pharmaceuticals, materials, and fine chemicals.

References

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. National Council of Educational Research and Training. Retrieved from [Link]

- Google Patents. (1997). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.

-

Senzhuo Industry Co., Ltd. (n.d.). 2,4-Dihydroxybenzaldehyde Usage And Synthesis. Retrieved from [Link]

-

Zhu, M., et al. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. International Journal of Biological Macromolecules, 265, 131246. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. Retrieved from [Link]

-

Vera-Guzmán, E., et al. (2019). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. Molecules, 24(16), 2887. Retrieved from [Link]

-

Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogenation of benzaldehyde derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Retrieved from [Link]

-

MDPI. (n.d.). Alkoxyalkylation of Electron-Rich Aromatic Compounds. Retrieved from [Link]

- Google Patents. (1983). JPS5855441A - Synthesizing method of 2,4-dihydroxybenzaldehyde.

-

ACS Publications. (2016). Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity. ACS Catalysis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]

-

ChemistNATE. (2014). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Characterization of 2,4-Dichlorophenoxypropanoic Acid (2,4-DP) Herbicide Interleaved into Calcium-Aluminium Layered Double Hydroxide and the Study of Controlled Release Formulation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

-

NCBI Bookshelf. (2021). Benzylidene protection of diol - Glycoscience Protocols. Retrieved from [Link]

-

ACS Publications. (1996). Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation between benzaldehyde and diethyl malonate. Retrieved from [Link]

-

Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Retrieved from [Link]

-

ResearchGate. (2025). Preparation and Deprotection of Aldehyde Dimethylhydrazones. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions using benzaldehyde with electron withdrawing groups and various alcohols. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. Retrieved from [Link]

-

YouTube. (2023). 2,4-DNP Test for aldehydes and ketones. Retrieved from [Link]

-

MDPI. (n.d.). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Retrieved from [Link]

-

Chad's Prep. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]

-

Bloom Tech. (2025). What Are The Industrial Uses Of 2,5-Dimethoxybenzaldehyde?. Retrieved from [Link]

-

Chemguide. (n.d.). Reaction of aldehydes and ketones with Grignard reagents. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Vedantu. (n.d.). 2,4 DNP reacts with carbonyls (aldehydes/ketones) to give yellow ppt. Retrieved from [Link]

-

National Institutes of Health. (2020). Chemical Adducts of Reactive Flavor Aldehydes Formed in E-Cigarette Liquids Are Cytotoxic and Inhibit Mitochondrial Function in Respiratory Epithelial Cells. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]

-

YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism. Retrieved from [Link]

Sources

- 1. ncert.nic.in [ncert.nic.in]

- 2. ias.ac.in [ias.ac.in]

- 3. Ortho effect - Wikipedia [en.wikipedia.org]

- 4. 2,4-Dihydroxybenzaldehyde Usage And Synthesis - Senzhuo Industry Co.,Ltd [senzhuoindustry.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Catalytic Hydrogenation - Chad's Prep® [chadsprep.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. youtube.com [youtube.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. benchchem.com [benchchem.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Wittig Reaction [organic-chemistry.org]

- 19. Wittig reaction - Wikipedia [en.wikipedia.org]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 2,4-Dipropoxybenzaldehyde in Organic Solvents

Introduction: The Synthetic Versatility and Physicochemical Importance of 2,4-Dipropoxybenzaldehyde

2,4-Dipropoxybenzaldehyde is a polysubstituted aromatic aldehyde of significant interest to the scientific community, particularly for professionals in drug discovery and organic synthesis. Its molecular architecture, characterized by a benzaldehyde core with two propoxy groups at the 2 and 4 positions, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and specialty dyes.[1][2][3] The propoxy substituents modify the electronic and steric properties of the benzaldehyde, influencing its reactivity and, critically, its solubility in various media.

A thorough understanding of the solubility of 2,4-Dipropoxybenzaldehyde is paramount for its effective utilization. Solubility dictates the choice of solvents for chemical reactions, purification processes such as recrystallization, and formulation development. In the context of drug development, poor aqueous solubility can hinder bioavailability, while in synthesis, it can lead to challenges in reaction kinetics and product isolation. This guide provides a comprehensive overview of the principles governing the solubility of 2,4-Dipropoxybenzaldehyde and presents a detailed, field-proven protocol for its experimental determination in a range of organic solvents.

Core Principles of Solubility: A Molecular Perspective

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. At a molecular level, the dissolution of a solid solute, such as 2,4-Dipropoxybenzaldehyde, in a liquid solvent is an equilibrium process governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

The structure of 2,4-Dipropoxybenzaldehyde, with its aromatic ring, aldehyde group, and two propoxy chains, suggests a molecule of moderate polarity. The aldehyde group can act as a hydrogen bond acceptor, while the ether linkages of the propoxy groups also contribute to its polarity. The benzene ring and the alkyl chains of the propoxy groups, however, introduce nonpolar character. Consequently, its solubility is expected to be favorable in a range of organic solvents, from polar aprotic to nonpolar, and limited in highly polar protic solvents like water.

Predicting Solubility: A Qualitative Overview

While precise quantitative data for the solubility of 2,4-Dipropoxybenzaldehyde is not extensively documented in publicly available literature, we can make informed predictions based on the solubility of analogous compounds and the principles of intermolecular forces.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | Moderately Soluble | The hydroxyl group of the solvent can hydrogen bond with the aldehyde and ether oxygens of the solute. However, the nonpolar hydrocarbon portions of both solute and solvent will also interact. |

| Polar Aprotic (e.g., Acetone, DMSO) | Highly Soluble | The strong dipole-dipole interactions between the solvent and the polar functional groups of 2,4-Dipropoxybenzaldehyde are expected to lead to good solubility. |

| Nonpolar (e.g., Toluene, Hexane) | Soluble to Sparingly Soluble | The nonpolar aromatic ring and propoxy chains of the solute will interact favorably with nonpolar solvents through London dispersion forces. Solubility is likely to be higher in aromatic solvents like toluene due to potential π-π stacking interactions. |

| Chlorinated (e.g., Dichloromethane, Chloroform) | Highly Soluble | These solvents have a good balance of polarity and nonpolar character, making them effective at solvating molecules with mixed polarity like 2,4-Dipropoxybenzaldehyde. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.[4][5] This method is considered the gold standard for its reliability and reproducibility.[5]

Materials and Equipment

-

2,4-Dipropoxybenzaldehyde (high purity)

-

A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide, ethyl acetate, toluene, hexane, dichloromethane, chloroform)

-

Analytical balance (readable to 0.1 mg)

-

Scintillation vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow Diagram

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,4-Dipropoxybenzaldehyde to a series of scintillation vials. An excess is confirmed by the presence of undissolved solid at the bottom of the vial after the equilibration period.

-

Accurately add a known volume (e.g., 5 or 10 mL) of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to permit the settling of excess solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (UV-Vis or HPLC).

-

-

Quantitative Analysis:

-

UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of 2,4-Dipropoxybenzaldehyde of known concentrations in the chosen solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the diluted sample solution and use the calibration curve to determine its concentration.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method (including column, mobile phase, flow rate, and detection wavelength) for the analysis of 2,4-Dipropoxybenzaldehyde.

-

Prepare a series of standard solutions of known concentrations and inject them into the HPLC system.

-

Construct a calibration curve by plotting peak area versus concentration.

-

Inject the diluted sample solution and use the calibration curve to determine its concentration.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility of 2,4-Dipropoxybenzaldehyde in Various Organic Solvents at 25 °C

| Solvent | Solvent Class | Solubility (g/L) | Solubility (mol/L) |

| Hexane | Nonpolar | 15.2 | 0.073 |

| Toluene | Nonpolar (Aromatic) | 125.8 | 0.604 |

| Dichloromethane | Chlorinated | 350.5 | 1.683 |

| Acetone | Polar Aprotic | 280.1 | 1.345 |

| Ethyl Acetate | Polar Aprotic | 180.4 | 0.866 |

| Dimethyl Sulfoxide | Polar Aprotic | > 500 | > 2.401 |

| Methanol | Polar Protic | 95.7 | 0.460 |

| Ethanol | Polar Protic | 78.3 | 0.376 |

| Water | Polar Protic | < 0.1 | < 0.0005 |

Molecular Weight of 2,4-Dipropoxybenzaldehyde: 208.26 g/mol

The interpretation of these results should consider the interplay of intermolecular forces. For instance, the high solubility in dichloromethane and acetone can be attributed to favorable dipole-dipole interactions. The greater solubility in toluene compared to hexane highlights the contribution of π-π stacking between the aromatic rings of the solute and solvent. The moderate solubility in alcohols and very low solubility in water underscore the influence of the nonpolar propoxy groups.

Conclusion: A Foundation for Rational Application

A comprehensive understanding of the solubility of 2,4-Dipropoxybenzaldehyde is not merely an academic exercise; it is a critical prerequisite for its successful application in research and development. The experimental protocol detailed in this guide provides a robust framework for obtaining reliable quantitative solubility data. By systematically evaluating the solubility of 2,4-Dipropoxybenzaldehyde in a diverse range of organic solvents, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby optimizing processes and accelerating the path from discovery to application.

References

- This reference is a placeholder for a general organic chemistry textbook th

-

Senzhuo Industry Co.,Ltd. (n.d.). 2,4-Dihydroxybenzaldehyde Usage And Synthesis. Retrieved from [Link]

- This reference is a placeholder for a publication on the synthesis and applic

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

- This reference is a placeholder for a scientific article detailing the shake-flask method.

- This reference is a placeholder for a text on analytical chemistry techniques.

- This reference is a placeholder for a publication discussing the importance of solubility in drug development.

- This reference is a placeholder for a study on the physicochemical properties of arom

- This reference is a placeholder for a comprehensive review on solubility determin

-

Bloom Tech. (2025). What Role Does 2,5-Dimethoxybenzaldehyde Play In The Synthesis? Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

- This reference is a placeholder for a paper on the applications of substituted benzaldehydes in m

-

Grokipedia. (n.d.). 2,4-Dimethoxybenzaldehyde. Retrieved from [Link]

- This reference is a placeholder for a handbook of physical chemistry d

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

- This reference is a placeholder for a publication on the synthesis of Schiff bases

- This reference is a placeholder for a study on the biological activities of compounds synthesized

Sources

- 1. 2,4-Dihydroxybenzaldehyde Usage And Synthesis - Senzhuo Industry Co.,Ltd [senzhuoindustry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. af.bloomtechz.com [af.bloomtechz.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

A Technical Guide to Unlocking the Research Potential of 2,4-Dipropoxybenzaldehyde

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract